molecular formula C20H20N2O5 B2468139 N-(2,5-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide CAS No. 888463-71-6

N-(2,5-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide

Cat. No. B2468139
CAS RN: 888463-71-6
M. Wt: 368.389
InChI Key: CKZWYVVMINZGCG-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings) consisting of fused benzene and furan rings . The “2,5-dimethoxyphenyl” part suggests the presence of a phenyl group (a functional group made up of six hydrogen and carbon atoms) with methoxy groups (–O–CH3) attached to it at the 2nd and 5th positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzofuran ring and the various attached groups .

Scientific Research Applications

Forensic Toxicology and Quantification Methods

Analyzing phenethylamines in biological matrices is crucial for forensic purposes. Here’s what you need to know:

Metabolism and Elimination Properties

While limited information exists about the metabolism and elimination of N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide, further research is necessary to understand its fate in the body .

Synthesis and Development

Although not directly related to its applications, understanding the synthesis and development of this compound is essential for future research. For instance:

Mechanism of Action

Target of Action

The compound, also known as N-(2,5-dimethoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide, is a potent agonist of the 5-hydroxytryptamine receptor . This receptor, also known as the serotonin receptor, plays a crucial role in the regulation of mood, appetite, and sleep.

Mode of Action

As an agonist, the compound binds to the 5-hydroxytryptamine receptor, mimicking the action of serotonin. This binding triggers a series of biochemical reactions that result in the activation of the receptor .

Pharmacokinetics

The compound is extensively metabolized in the body, with a hepatic extraction ratio of 0.80 . It undergoes various metabolic reactions, including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of the compound is catalyzed by several enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .

Result of Action

The activation of the 5-hydroxytryptamine receptor by the compound can lead to various molecular and cellular effects. These effects can include changes in mood, appetite, and sleep patterns. The specific effects can vary depending on the individual and the dose of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other drugs can affect the metabolism of the compound, potentially leading to drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used or handled. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future research directions for this compound could include further studies on its synthesis, its physical and chemical properties, its potential uses, and its safety and hazards. These studies could provide valuable information for the development of new materials or drugs .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-4-17(23)22-18-13-7-5-6-8-15(13)27-19(18)20(24)21-14-11-12(25-2)9-10-16(14)26-3/h5-11H,4H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZWYVVMINZGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide

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